(6-Bromo-5-nitropyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(6-bromo-5-nitropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVXUYOKNPOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CN)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (Amination) of Halogenated Nitro-Pyridines
A common synthetic strategy involves nucleophilic aromatic substitution (SNAr) of halogenated nitropyridines with methylamine or related amines to introduce the methanamine moiety at the 2-position of the pyridine ring.
- Starting Material: 6-Bromo-5-nitropyridine or its positional isomers (e.g., 5-bromo-2-chloro-3-nitropyridine).
- Nucleophile: Methylamine (often as a solution in tetrahydrofuran or ethanol).
- Solvent: Dichloromethane, tetrahydrofuran, or ethanol.
- Conditions: Typically carried out at mild temperatures (0–50 °C) with prolonged reaction times (overnight to several hours).
- Outcome: High regioselectivity for substitution at the 2-position without formation of 5-aminated byproducts due to the electronic nature of the pyridine ring.
- Yield: High yields reported, for example, 88% isolated yield for 5-bromo-N-methyl-3-nitropyridin-2-amine from 5-bromo-2-chloro-3-nitropyridine and methylamine.
| Parameter | Details |
|---|---|
| Reactants | 5-bromo-2-chloro-3-nitropyridine + methylamine |
| Solvent | Ethanol |
| Temperature | 0 °C (cooling before amine addition) |
| Reaction Time | Several hours to overnight |
| Product Isolation | Filtration and purification |
| Yield | 88% |
This method benefits from the nucleophilicity of methylamine and the activated halogen leaving group on the pyridine ring facilitated by the electron-withdrawing nitro group.
Reduction of Nitro Group Followed by Amination
Another approach involves the reduction of the nitro group on a bromo-substituted nitropyridine intermediate to an amino group, which can then be further functionalized.
- Reduction Methods: Metal-free catalytic hydrogenation or hydrazine monohydrate reduction under mild conditions.
- Catalysts: Rhodium catalysts (e.g., 0.30 mol% Rh) in tetrahydrofuran have been used for selective reductions.
- Reaction Monitoring: Thin layer chromatography (TLC) is commonly used to follow the disappearance of starting materials and appearance of hydroxylamine intermediates.
- Subsequent Functionalization: After reduction, the amine intermediate can be acylated or further derivatized.
- Yields: Moderate to good yields (~69%) reported for related hydroxylamine intermediates.
| Step | Conditions | Notes |
|---|---|---|
| Reduction | Hydrazine monohydrate, Rh catalyst, THF, ambient atmosphere | Monitored by TLC for intermediate formation |
| Reaction Time | Several hours (e.g., 4 h) | Controlled addition of reagents via syringe pump |
| Product Isolation | Chromatographic purification | Red solid obtained with 69% yield |
This method allows for selective reduction without affecting the bromine substituent, preserving the substitution pattern necessary for further transformations.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (Amination) | 5-bromo-2-chloro-3-nitropyridine | Methylamine, ethanol, 0 °C | 88 | High regioselectivity, simple work-up |
| Reduction of Nitro Group | 3-bromo-2-methoxy-5-nitropyridine | Hydrazine monohydrate, Rh catalyst, THF | 69 | Selective reduction, intermediate formation |
| Metal-Free Reductive Amination | 2-bromo-5-nitropyridine | Methylamine (2 M in THF), DCM, 50 °C | Not specified | Metal-free, chemoselective, suitable for scale |
| Suzuki Coupling + Functionalization | Halogenated pyridine + boronic acid | Pd catalyst, nitration, amination | Variable | Multi-step, adaptable for complex derivatives |
Research Findings and Notes
- The presence of electron-withdrawing nitro and bromine substituents activates the pyridine ring towards nucleophilic substitution, favoring amination at the 2-position.
- The reactions are generally carried out under mild to moderate heating to avoid decomposition or side reactions.
- Metal-free methods provide environmentally friendly alternatives to catalytic hydrogenation.
- Purification is typically achieved by flash chromatography, ensuring high purity of the amine product.
- The regioselectivity of substitution is well controlled, with no significant formation of undesired positional isomers reported.
- Reduction steps must be carefully monitored to avoid over-reduction or dehalogenation.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to an amine under controlled conditions.
Key Findings :
-
Palladium-catalyzed hydrogenation provides higher yields and cleaner products compared to Fe/HCl .
-
The bromine substituent remains intact during nitro reduction due to its resistance to reductive cleavage under these conditions.
Nucleophilic Substitution
The bromine atom at the 6-position is susceptible to nucleophilic displacement.
Key Findings :
-
Azide substitution proceeds efficiently in polar aprotic solvents like DMF .
-
Suzuki-Miyaura coupling enables aryl group introduction, expanding applications in medicinal chemistry .
Condensation Reactions
The primary amine group participates in Schiff base formation.
Key Findings :
-
Schiff bases form rapidly under mild conditions, enabling ligand design for coordination chemistry.
-
Carbodiimide-mediated amidation is effective for secondary functionalization .
Oxidation Reactions
The methanamine group can be oxidized to a carboxylic acid.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amine to carboxylic acid | KMnO₄/H₂SO₄, 100°C, 24 h | (6-Bromo-5-nitropyridin-2-yl)acetic acid | 40% |
Key Findings :
-
Strong oxidizing agents like KMnO₄ are required, but yields are moderate due to competing decomposition.
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C7H8BrN3O2
Molecular Weight : 232.06 g/mol
CAS Number : 914224-00-3
The compound features a bromine atom and a nitro group attached to the pyridine ring, which significantly influences its reactivity and biological interactions. The presence of the amine group allows it to participate in various biochemical reactions.
Medicinal Chemistry
(6-Bromo-5-nitropyridin-2-yl)methanamine has been studied for its potential as a therapeutic agent:
- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. A study demonstrated that at specific concentrations, it reduced cell viability by inhibiting key signaling pathways involved in cancer progression .
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has a Minimum Inhibitory Concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong potential as an antimicrobial agent.
| Microorganism | Activity | MIC (μM) |
|---|---|---|
| Pseudomonas aeruginosa | Inhibitory | 0.21 |
| Escherichia coli | Inhibitory | 0.21 |
| Candida species | Antifungal | Variable |
| Micrococcus luteus | Selective | Not specified |
Biochemical Applications
The compound's biochemical properties enable it to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, suggesting that this compound may also modulate these pathways through enzyme inhibition.
- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, impacting cellular processes such as proliferation and apoptosis.
Material Science
In material science, this compound serves as an intermediate in the synthesis of novel materials:
- Organic Synthesis : The compound is utilized as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it valuable for creating diverse chemical entities.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell growth in a dose-dependent manner, particularly affecting breast cancer cells. The mechanism involved the downregulation of cyclin D1, a key regulator of the cell cycle.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against clinical strains of bacteria and fungi. The results showed potent inhibitory effects, suggesting its potential for developing new antimicrobial therapies.
Mechanism of Action
The mechanism by which (6-Bromo-5-nitropyridin-2-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The table below highlights structurally related compounds and their similarity scores based on substituent patterns and functional groups:
Key Observations :
- Positional Isomerism : The compound (5-Bromo-6-chloropyridin-2-yl)methanamine HCl (CAS 358672-65-8) shares a bromine and methanamine group but replaces the nitro group with chlorine at position 6, reducing electron-withdrawing effects compared to the target compound .
- Functional Group Variations : 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) substitutes the nitro group with a methoxy (-OMe) group, enhancing electron-donating properties and altering solubility .
Physicochemical Properties
Solubility and Stability
- Water Solubility : Methanamine derivatives like methylamine exhibit high water solubility (>1000 mg/mL at 25°C) due to their small size and polarity . However, the introduction of nitro and bromo groups in (6-Bromo-5-nitropyridin-2-yl)methanamine reduces solubility significantly, as seen in analogues like (5-Bromo-2-nitrophenyl)methanamine HCl, which requires polar aprotic solvents (e.g., DMF) for dissolution .
- Thermal Stability: Nitro groups generally decrease thermal stability. For example, (5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine) (CAS 155790-01-5) decomposes at 120°C, whereas non-nitro analogues like 5-Bromo-6-chloropyridin-2-amine remain stable up to 200°C .
Spectroscopic Data
- 1H-NMR : The target compound’s methanamine group (-CH2NH2) is expected to resonate near δ 3.5–4.1 ppm, similar to compound 6b in (δ 4.05 ppm for -NH2) . Aromatic protons in nitro-containing derivatives typically appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal, as observed in (5-Bromo-2-nitrophenyl)methanamine HCl .
Biological Activity
(6-Bromo-5-nitropyridin-2-yl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a bromine atom and a nitro group on a pyridine ring, this compound exhibits properties that may be beneficial in various therapeutic contexts, including cancer treatment and enzyme inhibition.
- Molecular Formula : C₆H₈BrN₃O₂
- Molecular Weight : Approximately 236.06 g/mol
- Physical State : Crystalline solid
The unique structure of this compound contributes to its reactivity and biological activity, particularly due to the influence of the nitro group on its pharmacological profile.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anti-Cancer Properties : Preliminary studies suggest its derivatives may have anti-cancer effects, potentially inhibiting tumor growth through various mechanisms.
- Enzyme Inhibition : The compound has shown promise in inhibiting kinases involved in cell signaling pathways, which could affect cellular processes such as proliferation and apoptosis.
- Cellular Metabolism Modulation : It influences gene expression and metabolic pathways, interacting with enzymes that regulate these processes .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. A comparison with similar compounds highlights its unique features:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Bromo-5-nitropyridine | 0.91 | Lacks amine functionality |
| 2-Bromo-5-methylpyridine | 0.87 | Contains a methyl group instead of nitro |
| 2-Bromo-4-methylpyridine | 0.87 | Different position for methyl substitution |
| 2-Bromo-5-nitropyridin-4-amine | 0.84 | Contains an amine group at another position |
| 2-Bromo-3-methylpyridine | 0.91 | Variation in methyl group positioning |
The presence of both bromine and nitro groups contributes to this compound's distinct reactivity and potential biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study on Anti-Cancer Activity
A study investigated the anti-cancer potential of this compound derivatives in vitro. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents.
Enzyme Inhibition Studies
Another research focused on the compound's ability to inhibit specific kinases involved in signaling pathways critical for cancer progression. The findings revealed that this compound effectively inhibited kinase activity at micromolar concentrations, demonstrating its potential as a lead compound for drug development .
The biological effects of this compound are mediated through several mechanisms:
- Kinase Inhibition : By binding to the active sites of kinases, it prevents substrate binding and subsequent enzymatic reactions.
- Gene Expression Modulation : The compound can influence transcription factors, altering gene expression related to cell cycle regulation and apoptosis.
- Metabolic Pathway Interaction : It interacts with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing (6-Bromo-5-nitropyridin-2-yl)methanamine, and what solvents/reagents are critical for high yield?
- Methodological Answer : The synthesis typically involves bromination and nitration of a pyridine precursor followed by amination. For bromo-nitro-pyridine intermediates, nucleophilic substitution reactions with amines (e.g., methanamine) under controlled conditions (e.g., DMF or THF as solvents, 60–80°C) are effective . Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to verify substituent positions and amine functionality.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR to identify nitro (-NO₂) and amine (-NH₂) vibrational bands .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Methodological Answer : The compound is likely hygroscopic due to the amine group. Store at 2–8°C in inert atmospheres to prevent decomposition. Solubility tests in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–7) are advised for experimental planning .
Advanced Research Questions
Q. How does the electronic effect of the nitro and bromo substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group meta to bromine enhances electrophilicity, making Suzuki-Miyaura or Buchwald-Hartwig couplings feasible. Computational studies (DFT) can predict reactive sites, while experimental optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) is critical .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and validate with structural analogs. Statistical tools like Bland-Altman plots can quantify variability .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target engagement?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano or bromo with chloro) and test against target proteins (e.g., kinases, GPCRs). Use molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding energy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
